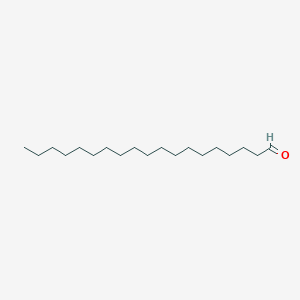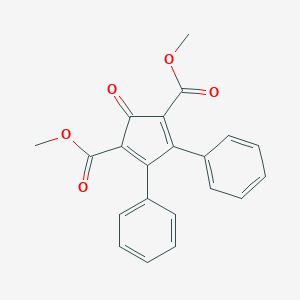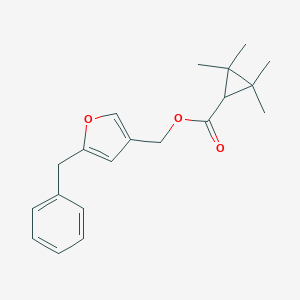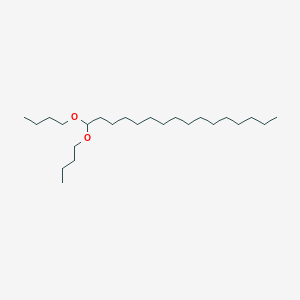
1,1-Dibutoxyhexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutoxyhexadecane, also known as DBHD, is a synthetic compound that belongs to the family of dialkyl ethers. It is a colorless liquid that is widely used in various scientific research applications. DBHD has a unique chemical structure that makes it an attractive compound for researchers who are interested in studying its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
The mechanism of action of 1,1-Dibutoxyhexadecane is not well understood, but it is believed to interact with the surface of nanoparticles and other materials, which leads to the stabilization of these materials. 1,1-Dibutoxyhexadecane has a unique chemical structure that allows it to form strong hydrogen bonds with the surface of nanoparticles, which helps to prevent the aggregation of these particles.
Biochemische Und Physiologische Effekte
1,1-Dibutoxyhexadecane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be a safe compound for use in various scientific research applications. 1,1-Dibutoxyhexadecane is not known to have any adverse effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Dibutoxyhexadecane has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also a versatile compound that can be used in a wide range of scientific research applications. However, one of the limitations of 1,1-Dibutoxyhexadecane is that it is a synthetic compound that may not be found in nature. This limits its potential applications in certain fields of research.
Zukünftige Richtungen
There are several future directions for research on 1,1-Dibutoxyhexadecane. One potential area of research is the development of new synthetic methods for the preparation of 1,1-Dibutoxyhexadecane. Another area of research is the study of the mechanism of action of 1,1-Dibutoxyhexadecane, which could lead to the development of new applications for this compound. Finally, the study of the biochemical and physiological effects of 1,1-Dibutoxyhexadecane could provide valuable insights into the safety and potential uses of this compound.
Synthesemethoden
The synthesis of 1,1-Dibutoxyhexadecane involves the reaction between 1-bromohexadecane and butyl alcohol in the presence of a strong base such as potassium hydroxide. The reaction takes place under reflux conditions and produces 1,1-Dibutoxyhexadecane as the main product. The purity of the final product can be improved by using various purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1,1-Dibutoxyhexadecane has been extensively used in scientific research as a solvent, surfactant, and dispersant. It is widely used in the synthesis of nanoparticles, where it acts as a capping agent and stabilizes the nanoparticles. 1,1-Dibutoxyhexadecane has also been used as a solvent in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In addition, it has been used as a dispersant in the preparation of graphene oxide and other nanomaterials.
Eigenschaften
CAS-Nummer |
18302-68-6 |
|---|---|
Produktname |
1,1-Dibutoxyhexadecane |
Molekularformel |
C24H50O2 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
1,1-dibutoxyhexadecane |
InChI |
InChI=1S/C24H50O2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24(25-22-8-5-2)26-23-9-6-3/h24H,4-23H2,1-3H3 |
InChI-Schlüssel |
FKUKCSQVDRJBJN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OCCCC)OCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
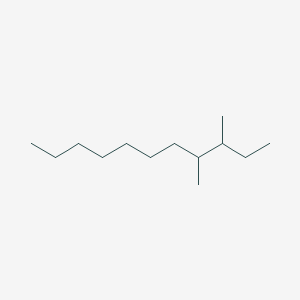
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)


![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)



